Prostaglandin F1α-d9

Übersicht

Beschreibung

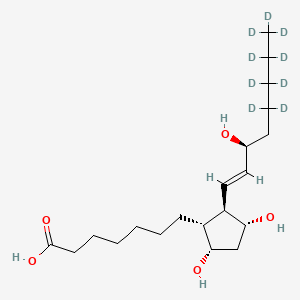

Prostaglandin F1α-d9 is the deuterium-labeled counterpart of Prostaglandin F1α. Prostaglandins are a group of unsaturated fatty acids composed of 20 carbon atoms. Initially discovered in semen, they play essential roles in various physiological processes. Prostaglandin F1α-d9 serves as a valuable tool for research and drug development .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

A. Cardiovascular Health

Prostaglandin F1alpha-d9 has been studied for its effects on cardiovascular function. It acts as a vasodilator and has been used in the management of pulmonary arterial hypertension. Research indicates that the pharmacokinetics and pharmacodynamics of prostaglandins can vary based on their structure, with Prostaglandin F1alpha-d9 showing promise in clinical settings where vasodilation is beneficial .

B. Inflammatory Response

Prostaglandins are crucial mediators in the inflammatory process. Prostaglandin F1alpha-d9 is involved in modulating inflammation, making it a target for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that prostaglandins increase significantly in inflamed tissues, suggesting that Prostaglandin F1alpha-d9 could be leveraged to mitigate inflammatory responses .

Metabolite Profiling and Biomarker Development

Recent studies have identified Prostaglandin F1alpha-d9 as a potential biomarker for certain parasitic infections, specifically trichinellosis caused by Trichinella spiralis. In metabolomic analyses, 2,3-dinor-6-keto prostaglandin F1alpha-d9 was highlighted as a significant metabolite associated with the host's inflammatory response to the parasite . This finding opens avenues for developing novel diagnostic tools and therapeutic strategies targeting parasitic infections.

A. Case Study: Epoprostenol and Prostaglandin F1alpha-d9

A detailed examination of epoprostenol (a related prostacyclin) showed that its metabolite 6-keto-prostaglandin F1alpha closely correlates with hemodynamic effects in patients with pulmonary arterial hypertension. This study emphasizes the relevance of prostaglandins in cardiovascular therapy and highlights the potential of Prostaglandin F1alpha-d9 as a similar therapeutic agent .

B. Case Study: Trichinella spiralis Metabolomics

In a recent study focusing on Trichinella spiralis, researchers identified key metabolic pathways involving Prostaglandin F1alpha-d9 that could serve as targets for new treatments against trichinellosis. The study's findings suggest that monitoring levels of this prostaglandin could aid in diagnosing infections and assessing treatment efficacy .

Data Tables

The following tables summarize key findings related to Prostaglandin F1alpha-d9 applications:

Wirkmechanismus

Target of Action

Prostaglandin F1alpha-d9, like other prostaglandins, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and to cell survival .

Mode of Action

Prostaglandin F1alpha-d9 interacts with its targets, the prostanoid receptors, leading to a cascade of intracellular events. This compound acts by binding to the prostaglandin F2α receptor, stimulating both luteolytic activity and the release of oxytocin .

Biochemical Pathways

In vertebrates, arachidonic acid (ARA) is generally converted to prostaglandin G2 (PGG2) and H2 (PGH2) by cyclooxygenase (COX); then, various biologically active PGs are produced through different downstream prostaglandin synthases (PGSs), while PGs are inactivated by 15-hydroxyprostaglandin dehydrogenase (PGDH) .

Pharmacokinetics

It’s known that prostaglandins, in general, have relatively short half-lives . They act most often as autocrine or paracrine signaling agents .

Result of Action

The result of Prostaglandin F1alpha-d9 action is diverse, depending on the specific receptors and their regulated expression. It can influence a wide range of biological processes, including homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Action Environment

The action of Prostaglandin F1alpha-d9 can be influenced by various environmental factors. It’s worth noting that prostaglandins are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid , suggesting that their stability and activity could be influenced by factors such as pH and the presence of other molecules in their environment.

Biochemische Analyse

Biochemical Properties

Prostaglandin F1alpha-d9 interacts with various enzymes and proteins in biochemical reactions. It is a putative metabolite of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . The nature of these interactions involves the binding of Prostaglandin F1alpha-d9 to the ovine corpus luteum FP receptor .

Cellular Effects

Prostaglandin F1alpha-d9 has significant effects on various types of cells and cellular processes. It influences cell function by acting on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to act as priming pheromones for male Atlantic salmon .

Molecular Mechanism

The mechanism of action of Prostaglandin F1alpha-d9 at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects through specific G-protein coupled receptors .

Dosage Effects in Animal Models

The effects of Prostaglandin F1alpha-d9 vary with different dosages in animal models

Metabolic Pathways

Prostaglandin F1alpha-d9 is involved in metabolic pathways, interacting with enzymes or cofactors . It is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha .

Vorbereitungsmethoden

The synthetic routes for Prostaglandin F1α-d9 involve incorporating deuterium atoms into the Prostaglandin F1α structure. These labeled compounds are often used as tracers during drug development. Unfortunately, specific industrial production methods for Prostaglandin F1α-d9 are not widely documented.

Analyse Chemischer Reaktionen

Prostaglandin F1α-d9 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben kontextabhängig. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, können je nach spezifischem Reaktionsweg variieren.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Prostaglandin F1alpha-d9 (PGF1α-d9) is a synthetic derivative of prostaglandin F1alpha (PGF1α), a bioactive lipid mediator involved in various physiological processes. Understanding the biological activity of PGF1α-d9 is crucial for its potential therapeutic applications, particularly in reproductive biology and cardiovascular health. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of PGF1α-d9's biological activities.

PGF1α-d9 is characterized by the incorporation of deuterium at specific positions in the prostaglandin structure, which enhances its stability and metabolic profiling without significantly altering its biological activity. It is synthesized through the cyclooxygenase (COX) pathway from dihomo-γ-linolenic acid (DGLA) and exhibits similar receptor interactions as its parent compound PGF1α.

Biological Functions

Vasodilation and Vascular Effects

- PGF1α-d9 has been shown to induce vasodilation, which can be beneficial in managing conditions like hypertension. Studies indicate that it can lower blood pressure by relaxing vascular smooth muscle cells through the activation of specific receptors .

Reproductive Health

- In reproductive biology, PGF1α-d9 acts as a priming pheromone in male Atlantic salmon, enhancing reproductive behaviors at concentrations as low as M. This suggests a role in signaling mechanisms during mating .

Neuroprotective Effects

- Research indicates that PGF1α-d9 may possess neuroprotective properties. It has been implicated in reducing neuronal apoptosis and promoting cell survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

PGF1α-d9 exerts its effects primarily through binding to specific G-protein coupled receptors (GPCRs), leading to downstream signaling pathways that mediate various physiological responses. The activation of these receptors triggers intracellular cascades involving cyclic AMP (cAMP) and calcium ions, which are pivotal in regulating vascular tone and reproductive functions.

Study 1: Vascular Response

A comparative study evaluated the vasodepressor effects of PGF1α-d9 against other prostaglandins such as prostacyclin and PGE2 in animal models. Results demonstrated that PGF1α-d9 effectively reduced blood pressure with a potency comparable to prostacyclin, indicating its potential use in managing cardiovascular disorders .

Study 2: Reproductive Behavior

In an experimental setup involving Atlantic salmon, PGF1α-d9 was administered to assess its impact on mating behavior. The findings confirmed that exposure to PGF1α-d9 significantly increased courtship activities, suggesting its role as a signaling molecule in fish reproduction .

Data Summary

| Property | PGF1α | PGF1α-d9 |

|---|---|---|

| Molecular Weight | 354.49 g/mol | 363.49 g/mol |

| CAS Number | 1542166-81-3 | 1542166-81-3 |

| Receptor Interaction | Yes | Yes |

| Vasodilatory Effect | Moderate | Strong |

| Reproductive Role | Priming pheromone | Priming pheromone |

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-XNRKUTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.